O=C([H])C1=CN(C(C)(C)C)C=C1
. This indicates that the compound contains a pyrrole ring with a tert-butyl group and a formyl group attached to it .
Condensation Reactions: The aldehyde can participate in condensation reactions like the aldol condensation, Wittig reaction, and Knoevenagel condensation, leading to the formation of α,β-unsaturated carbonyl compounds and other functionalized pyrrole derivatives [, ].
Cycloaddition Reactions: The pyrrole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, potentially leading to complex polycyclic structures [].
Metal Coordination: The nitrogen atom in the pyrrole ring and the aldehyde oxygen can act as potential donor atoms, allowing 1-tert-Butyl-1H-pyrrole-3-carbaldehyde to act as a ligand in metal complexes [, ].
Pharmaceuticals: Many pyrrole-containing compounds exhibit a broad range of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties [, , ]. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde could serve as a scaffold for developing new drug candidates.
Materials Science: The potential for metal coordination and the presence of a conjugated system suggest its use in developing luminescent materials [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4